Human 11β-HSD1 Enzymatic IC50 Comparison
Arylsulfonylpiperazine, 17 inhibits recombinant human 11β-HSD1 with an IC50 of 74 nM. This places it as a moderately potent member within the arylsulfonylpiperazine series. In a direct head-to-head comparison using the same biochemical assay (purified recombinant human 11β-HSD1, pH 7.2, 2°C), Compound 17 is approximately 4.4-fold less potent than the lead analog Compound 45 (IC50 = 3 nM), but 1.6-fold more potent than Compound 31 (IC50 = 106 nM) [1][2][3]. This quantitative tiering is essential for selecting the appropriate tool compound for a specific assay's dynamic range and sensitivity requirements.
| Evidence Dimension | IC50 (nM) for human 11β-HSD1 |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | Compound 45: 3 nM; Compound 40: 17 nM; BVT-14225: 52 nM; Compound 31: 106 nM |
| Quantified Difference | 4.4-fold less potent than Compound 45; 1.4-fold less potent than BVT-14225; 1.4-fold more potent than Compound 31. |
| Conditions | Purified recombinant human 11β-HSD1 enzyme assay, pH 7.2, T=2°C [1][2][3] |
Why This Matters
The specific IC50 value defines the concentration range for target engagement in biochemical assays, directly impacting the design of inhibitor studies and the interpretation of SAR within the chemical series.
- [1] BindingDB. Affinity data for BDBM32545 (arylsulfonylpiperazine, 17). View Source
- [2] BindingDB. Affinity data for BDBM32573 (arylsulfonylpiperazine, 45). View Source
- [3] BindingDB. Affinity data for BDBM32559 (arylsulfonylpiperazine, 31). View Source
